Arginine Hydrochloride

Catalog No.
S519302
CAS No.
1119-34-2
M.F
C6H14N4O2.ClH
C6H15ClN4O2
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine Hydrochloride

CAS Number

1119-34-2

Product Name

Arginine Hydrochloride

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Molecular Formula

C6H14N4O2.ClH
C6H15ClN4O2

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1

InChI Key

KWTQSFXGGICVPE-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl

Description

The exact mass of the compound Arginine Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gene and Drug Delivery Systems

One of the most promising applications of Arginine Hydrochloride lies in its ability to enhance the delivery of therapeutic agents into cells. Due to its polycationic nature (having a positive charge), Arginine Hydrochloride interacts with negatively charged cell membranes, facilitating the uptake of various biological substances. Research has shown its effectiveness in delivering proteins, peptides, DNA, siRNA (small interfering RNA), and other drugs into target cells [1]. This improved delivery efficiency makes Arginine Hydrochloride a valuable tool for developing gene therapies and novel drug delivery systems.

Source

[1] Poly-L-arginine Hydrochloride: The Vital Role it Plays in Research and Development PDF document:

Tissue Engineering

Arginine Hydrochloride's properties extend beyond drug delivery. Its ability to interact with cell membranes makes it a potential candidate for building scaffolds in tissue engineering. These scaffolds provide a support structure for cells to grow and differentiate, ultimately aiming to regenerate damaged tissues. Studies suggest that Arginine Hydrochloride-based scaffolds can promote cell adhesion and proliferation, offering promise for applications in bone, cartilage, and other tissue regeneration therapies [2].

Source

[2] Development of Degradable Poly(L-arginine) Hydrogels for Tissue Engineering Applications ()

Antibacterial Activity

Recent research has revealed another interesting property of Arginine Hydrochloride: its potential to combat bacteria. Studies have shown that Arginine Hydrochloride exhibits antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative types [3]. The exact mechanism of this action is still under investigation, but it suggests a possible role for Arginine Hydrochloride in developing novel antimicrobial agents.

Source

[3] Antibacterial Activity of Poly-L-Arginine Hydrochloride ()

Arginine hydrochloride is a salt derived from the amino acid arginine, specifically the hydrochloride form of L-arginine. The chemical formula for arginine hydrochloride is C6H15ClN4O2C_6H_{15}ClN_4O_2 and its IUPAC name is (2S)-2-amino-5-carbamimidamidopentanoic acid hydrochloride. This compound is characterized by a guanidino group, which contributes to its unique properties, including its solubility and biological activity. At physiological pH, arginine hydrochloride exists as a cation due to the protonation of its amino and guanidino groups .

Arginine is classified as a semi-essential amino acid, meaning that while it can be synthesized by the body, supplementation may be necessary under certain conditions, such as during periods of stress or illness. It plays vital roles in various physiological processes, including protein synthesis, hormone secretion, and immune function.

The mechanism of action of arginine hydrochloride depends on the specific context of its use.

  • In cell culture experiments: Arginine hydrochloride provides a source of L-arginine for cellular processes like protein synthesis and NO production.
  • In physiological studies: L-arginine from arginine hydrochloride can contribute to vasodilation (blood vessel relaxation) by increasing NO bioavailability.
  • Skin and eye irritation: Direct contact with skin or eyes can cause irritation.
  • Inhalation irritation: Inhalation of dust particles may irritate the respiratory tract.
  • Ingestion: Ingestion of large amounts could cause stomach upset or diarrhea.
Typical for amino acids. Key reactions include:

  • Deamination: Arginine can be converted to citrulline through deamination by the enzyme arginase.
  • Nitric Oxide Production: Arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in the cardiovascular system.
  • Urea Cycle: In the liver, arginine is involved in the urea cycle, where it is hydrolyzed to produce urea and ornithine .

Arginine hydrochloride exhibits several biological activities:

  • Vasodilation: By serving as a precursor for nitric oxide, it promotes vasodilation, enhancing blood flow and reducing blood pressure.
  • Immune Function: It supports immune responses by promoting the proliferation of T-cells and macrophages.
  • Wound Healing: Arginine is known to enhance collagen synthesis and improve wound healing processes .

Additionally, arginine has been shown to influence hormone secretion, including insulin and growth hormone.

Arginine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis: This involves the reaction of L-arginine with hydrochloric acid to form arginine hydrochloride.
  • Biological Synthesis: In biological systems, arginine is synthesized from citrulline via the action of enzymes such as argininosuccinate synthetase and argininosuccinate lyase in the urea cycle .

Arginine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used in formulations for intravenous nutrition and as an excipient in therapeutic protein formulations due to its ability to enhance protein solubility and stability .
  • Dietary Supplements: Commonly marketed for improving athletic performance, enhancing recovery, and supporting cardiovascular health.
  • Cosmetics: Employed in skincare products for its moisturizing properties and ability to promote wound healing.

Studies have shown that arginine hydrochloride interacts with various biological systems:

  • It enhances protein refolding processes by suppressing aggregation during purification and formulation of therapeutic proteins .
  • Research indicates that it may alter the structural conformation of proteins, affecting their stability and activity .
  • Adverse interactions may occur when administered intravenously, including nausea and allergic reactions in some patients .

Several compounds share similarities with arginine hydrochloride due to their structural or functional characteristics:

CompoundStructure/PropertiesUnique Aspects
L-CitrullineA non-essential amino acid involved in nitric oxide productionPrecursor to arginine; enhances endurance performance
L-LysineAn essential amino acid that supports immune functionDifferent side chain structure; does not produce nitric oxide
Guanidine HydrochlorideA denaturing agent used in protein studiesStronger denaturing properties than arginine; affects protein stability
L-TaurineA sulfonic acid involved in bile salt formationDifferent functional role; not an amino acid

Arginine hydrochloride's unique guanidino group allows it to participate in biochemical pathways involving nitric oxide production and protein stabilization, setting it apart from these similar compounds.

Esterification and Hydrochloride Salt Formation

The traditional synthesis of arginine hydrochloride primarily relies on esterification reactions followed by hydrochloride salt formation. The most widely employed method involves the reaction of L-arginine with alcohols in the presence of thionyl chloride as both a reagent and catalyst [1] [2]. This approach provides several advantages including high yields, efficient water removal from the reaction system, and complete dryness maintenance which facilitates the esterification process [1].

The mechanism involves the initial formation of arginine ethyl ester through esterification, followed by treatment with hydrochloric acid to form the hydrochloride salt. The process typically employs absolute ethanol cooled to -5 to 0°C, with dropwise addition of thionyl chloride over 30 minutes, followed by the addition of L-arginine and controlled heating to 25-30°C for 2 hours, then refluxing at 75-80°C for an additional 2 hours [1] [2]. This method consistently achieves yields of 85-91% with high product purity.

An alternative traditional approach utilizes the benzylidene derivative formation method, originally developed for arginine isolation from natural sources [3] [4]. This process involves the condensation of arginine with benzaldehyde to form crystalline benzylidenearginine, which upon hydrolysis in dilute hydrochloric acid yields arginine hydrochloride with yields ranging from 80-95% [3] [4]. The benzylidenearginine intermediate provides excellent purification capabilities, as it readily crystallizes from aqueous solutions and effectively removes impurities commonly found in protein hydrolysates.

The racemization-based synthesis method represents another traditional approach, particularly useful for producing D-arginine hydrochloride [5]. This method involves dissolving L-arginine hydrochloride in glacial acetic acid with salicylaldehyde as a catalyst, followed by refluxing at 95-105°C for 6-8 hours to obtain DL-arginine hydrochloride with yields of 70-80% [5]. Subsequent enzymatic resolution using acylase allows for the separation of the desired enantiomer.

Catalytic Mechanisms in Industrial Production

Industrial production of arginine hydrochloride employs sophisticated catalytic mechanisms to optimize yield, purity, and economic viability. The catalytic esterification process utilizes thionyl chloride not merely as a reagent but as an active catalyst that facilitates multiple reaction pathways simultaneously [2]. The mechanism involves the formation of an acyl chloride intermediate from the carboxylic acid group of arginine, followed by nucleophilic attack by the alcohol to form the ester bond.

The industrial process operates under carefully controlled conditions with internal temperatures maintained at 20°C or higher during thionyl chloride addition to ensure gentle reaction progression and prevent sudden temperature increases that could lead to safety hazards [2]. The continuous or intermittent addition of thionyl chloride allows for precise control over reaction kinetics and minimizes the accumulation of unreacted reagents that could cause violent reactions during temperature elevation.

Enzymatic catalytic mechanisms have gained significant importance in industrial arginine hydrochloride production, particularly through fermentation processes [6] [7]. The arginine biosynthetic pathway in microorganisms involves a series of enzymatic reactions starting from glutamate, proceeding through N-acetylglutamate synthetase, N-acetylglutamate 5-phosphotransferase, and N-acetylglutamate 5-phosphate reductase to ultimately produce arginine [6]. Industrial fermentation processes utilizing Corynebacterium glutamicum have achieved remarkable production levels of 81.2-92.5 g/L with yields of 0.35-0.40 g arginine per gram carbon source [8].

The fermentation-based catalytic mechanism offers several advantages including the absence of arginine-degrading enzymes in certain bacterial strains, strong metabolic flux toward L-glutamate formation, and the ability to utilize inexpensive carbon sources such as cassava bagasse and jackfruit seed powder [7]. The optimal fermentation conditions require precise control of temperature (30-37°C), pH (6.5-7.8), and carbon-to-nitrogen ratios (optimal C/N ratio of 6) to maximize arginine production while minimizing nitrogen waste [9].

Advanced catalytic mechanisms in industrial production also incorporate biocatalytic synthesis using plant peptidases, particularly papain from Carica papaya latex [10]. This enzymatic approach achieves yields exceeding 90% for certain arginine derivatives while operating under milder conditions compared to chemical synthesis. The biocatalytic mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack to form the desired product with high selectivity and minimal side product formation.

Novel Synthetic Approaches

Solvent-Free and Green Chemistry Techniques

The development of environmentally sustainable synthesis methods for arginine hydrochloride has led to significant innovations in solvent-free and green chemistry approaches. These methodologies address growing environmental concerns while maintaining high efficiency and product quality. Solvent-free enzymatic synthesis represents a particularly promising approach, utilizing lipases and other enzymes to catalyze reactions in the absence of organic solvents [11].

The enzymatic synthesis of arginine derivatives employs papain adsorbed onto polyamide as a biocatalyst, achieving yields higher than 90% for N-benzoyl-arginine decyl amide and 80% for N-benzoyl-arginine dodecyl amide [10]. This approach utilizes N-benzoyl-arginine ethyl ester hydrochloride as the arginine donor and various amines as nucleophiles for condensation reactions. The process operates at temperatures of 44-50°C for 12-24 hours, significantly reducing energy consumption compared to traditional high-temperature methods.

Microwave-assisted synthesis has emerged as a revolutionary green chemistry technique for arginine hydrochloride production [12]. This method dramatically reduces reaction times from hours to minutes while maintaining high yields. Microwave-assisted solid-phase peptide synthesis employing arginine derivatives operates at 75°C with 30 W power for 4-10 minutes, compared to traditional room temperature methods requiring several hours [12]. The technique achieves yields of 85-95% while significantly reducing energy consumption and processing time.

Hydrothermal synthesis represents another innovative green chemistry approach, utilizing water as the primary reaction medium under elevated temperature and pressure conditions [13]. This method synthesizes amino acids including arginine from simple precursors at temperatures of 200-275°C over 0.2-2 hours, achieving yields of 60-80%. The hydrothermal approach eliminates the need for organic solvents and harsh chemical reagents, making it environmentally benign while providing access to amino acids under conditions that may have existed in primitive Earth environments.

Solid-phase synthesis techniques have been optimized for green chemistry applications, particularly in the synthesis of arginine-containing peptides and derivatives [14] [15]. These methods eliminate side-chain orthogonal protective groups, significantly improving atom economy and reducing waste generation during synthesis. The solid-phase approach using side-chain unprotected arginine achieves yields of 70-85% while minimizing solvent usage and waste production [14].

The implementation of solvent-free conditions in arginine derivative synthesis utilizes melted substrates as both reagent and solvent, eliminating the need for organic solvents entirely [11]. This approach employs lauric acid melted at temperatures above 44°C as both the acylating agent and reaction medium, achieving efficient contact between solid substrates and liquid reactants. The method demonstrates excellent versatility with both regioselective and non-selective lipases, taking advantage of spontaneous intramolecular acyl-migration reactions to optimize product distribution.

Optimization of Reaction Parameters (Temperature, pH, Catalysts)

The optimization of reaction parameters represents a critical aspect of novel synthetic approaches for arginine hydrochloride production. Temperature optimization plays a fundamental role in maximizing yields while minimizing side reactions and energy consumption. Research has demonstrated that optimal temperatures vary significantly depending on the synthetic route employed, ranging from room temperature for crystallization processes to 275°C for hydrothermal synthesis [13].

For enzymatic synthesis, temperature optimization reveals optimal ranges of 35-40°C for most biocatalytic processes [16]. Studies on arginine deaminase production show maximum enzyme activity at 37°C, with significant decreases in activity observed above and below this temperature [16]. The temperature dependence of enzymatic reactions follows typical Arrhenius behavior, where increased temperature enhances reaction rates up to an optimal point, beyond which enzyme denaturation becomes significant.

pH optimization represents another crucial parameter, with different synthesis routes requiring specific pH ranges for optimal performance. Esterification reactions typically require acidic conditions (pH 1-2) to protonate the carbonyl oxygen and enhance electrophilicity [17]. In contrast, enzymatic processes generally operate optimally at near-neutral to slightly alkaline conditions (pH 7.2-8.0) to maintain enzyme stability and activity [16]. Fermentation processes require careful pH control within the range of 6.5-7.8 to optimize microbial growth and arginine production [9].

The optimization of pH in enzymatic systems reveals complex relationships between enzyme activity and environmental conditions. Studies on arginine esterase demonstrate that optimal activity requires ionization of groups with pKa values around 7, suggesting the presence of carboxylate groups in the enzyme active site [18]. The pH profiles show that enzyme-substrate complexes can significantly alter the apparent pKa values, indicating dynamic interactions between substrate binding and catalytic activity.

Catalyst optimization encompasses both the selection of appropriate catalytic systems and the determination of optimal loading levels. For chemical synthesis, thionyl chloride serves as both reagent and catalyst, with loadings of 1.25 equivalents providing optimal conversion while minimizing side reactions [19]. The catalyst addition methodology significantly impacts reaction safety and efficiency, with continuous or intermittent addition at controlled temperatures preventing violent exothermic reactions [2].

Enzymatic catalyst optimization focuses on enzyme loading, immobilization methods, and reaction medium composition. Biocatalytic synthesis using papain achieves optimal results with enzyme loadings of 0.02 weight ratio relative to substrate, operating in aqueous media with pH buffering to maintain optimal conditions [10]. The use of immobilized enzymes on polyamide supports enhances catalyst stability and allows for easier product separation and catalyst recovery.

Advanced optimization strategies employ response surface methodology and design of experiments to identify optimal parameter combinations. Studies on fermentation-based arginine production demonstrate that simultaneous optimization of temperature, pH, agitation rate, and carbon-to-nitrogen ratios can achieve theoretical yields approaching 88% of maximum possible production [20]. The optimal fermentation conditions include temperature control at 30°C, pH maintenance at 7.8, agitation at 820 rpm, and fed-batch glucose addition at 60% concentration.

The integration of process analytical technology enables real-time monitoring and optimization of critical parameters during synthesis. Temperature profiling using advanced control systems maintains precise thermal conditions throughout multi-step synthesis procedures, while pH monitoring with automated titration systems ensures optimal conditions for enzymatic and chemical transformations. These advanced optimization approaches consistently achieve higher yields, improved product quality, and enhanced process sustainability compared to traditional empirical optimization methods.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

210.0883534 g/mol

Monoisotopic Mass

210.0883534 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

244 °C
222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F7LTH1E20Y

Related CAS

26982-20-7

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 204 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 128 of 332 companies with hazard statement code(s):;
H315 (98.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Arginine Hydrochloride is the hydrochloride salt form of arginine, an essential amino acid in juvenile humans. Arginine is a complex amino acid, often found at active sites in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB01 - Arginine hydrochloride

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
15595-35-4

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
L-Arginine, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Modify: 2023-08-15
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